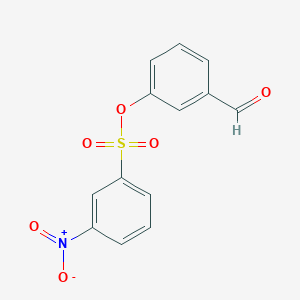
3-Formylphenyl 3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Formylphenyl 3-nitrobenzenesulfonate” is a chemical compound with the molecular formula C13H9NO6S . It has an average mass of 307.279 Da and a monoisotopic mass of 307.015045 Da .
Synthesis Analysis
The synthesis of similar compounds often involves specific methods and reactions . For instance, the synthesis of (3-Formylphenyl) 3-fluorobenzenesulfonate involves the reaction of 3-fluorobenzenesulfonyl chloride with 3-formylphenol in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or under reflux conditions.
Chemical Reactions Analysis
While specific chemical reactions involving “3-Formylphenyl 3-nitrobenzenesulfonate” are not available in the current search results, similar compounds like phenylboronic acids are used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases .
Applications De Recherche Scientifique
Decomposition and Reaction Products
Studies have investigated the decomposition of related nitrobenzenesulfonyl compounds, providing insights into their chemical behavior under various conditions. For instance, Yokoyama et al. (1971) studied the decomposition of m-nitrobenzenesulfonyl peroxide in different solvents, revealing varying products and mechanisms based on the solvent used. This research offers valuable insights into the stability and reactivity of similar nitrobenzenesulfonyl compounds, including 3-Formylphenyl 3-nitrobenzenesulfonate (Yokoyama, Wada, Kobayashi, & Minato, 1971).
Biodegradability and Environmental Impact
Research has also focused on the biodegradability and environmental impact of nitrobenzenesulfonates. Kölbener et al. (1994) investigated the biodegradation of 3-nitrobenzenesulfonate in a laboratory setting, exploring how different activated sludges affect its degradation. This study is relevant for understanding the environmental fate of similar compounds (Kölbener, Baumann, Cook, & Leisinger, 1994).
Synthesis and Characterization
The synthesis of nitrobenzenesulfonyl compounds has been an area of focus, highlighting methods to create these chemicals efficiently. For example, Zhong-xiu (2009) developed a novel green synthesis method for 3-nitrobenzenesulfonyl chloride, emphasizing the reduction of waste and increasing yield. Insights from this study can guide the synthesis of related compounds like 3-Formylphenyl 3-nitrobenzenesulfonate (Chen Zhong-xiu, 2009).
Applications in Analytical Chemistry
Nitrobenzenesulfonyl compounds have been utilized in analytical chemistry, particularly in enhancing detection techniques. Higashi et al. (2006) explored using 4-nitrobenzenesulfonyl chloride for improving the detection of estrogens in liquid chromatography-mass spectrometry. This approach can be potentially applied to the detection of other substances, demonstrating the utility of nitrobenzenesulfonyl derivatives in analytical methods (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).
Orientations Futures
Propriétés
IUPAC Name |
(3-formylphenyl) 3-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO6S/c15-9-10-3-1-5-12(7-10)20-21(18,19)13-6-2-4-11(8-13)14(16)17/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTMVBGAMANSIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

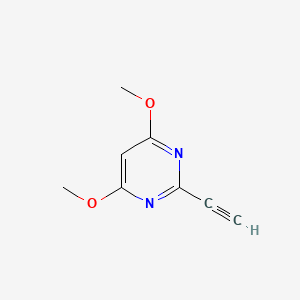
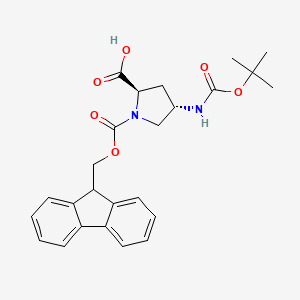
![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-ethyl-N-phenylacetamide](/img/structure/B2610091.png)

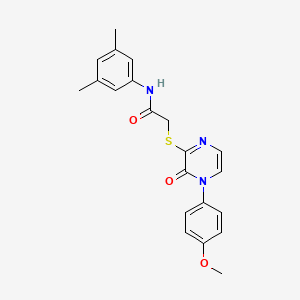
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2610100.png)
![1-Spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2610101.png)


![3-((2-chlorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610104.png)
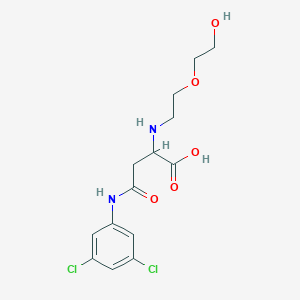

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide](/img/structure/B2610107.png)
![1-(4-chlorophenyl)-5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B2610111.png)